1,4-Diazepan-6-one

sigma-1 receptor homologation affinity improvement

Sourcing generic diazepane mixtures risks batch-to-batch variability in reductive amination or Mitsunobu couplings. 1,4-Diazepan-6-one (CAS 1781841-62-0) offers a defined 6-one regioisomer with dual nitrogen handles and conformational rigidity. - **Key applications:** Sigma-1 selective agents (no PCP/NMDA binding up to 10 μM), orexin receptor antagonists, MraY inhibitor precursors, PROTAC linkers. - **Supply advantage:** Available as free base or dihydrochloride salt (CAS 1824627-70-4) with controlled purity for reproducible SAR campaigns.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
Cat. No. B12853596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diazepan-6-one
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1CNCC(=O)CN1
InChIInChI=1S/C5H10N2O/c8-5-3-6-1-2-7-4-5/h6-7H,1-4H2
InChIKeyXCAJGLRJDUVZRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diazepan-6-one for Research Procurement: Core Scaffold Overview and Structural Classification


1,4-Diazepan-6-one (CAS 1781841-62-0; free base MW 114.15 g/mol) is a seven-membered saturated heterocyclic scaffold belonging to the 1,4-diazepane family, characterized by two ring nitrogen atoms and a ketone carbonyl at the 6-position [1]. As a diazepanone core, it serves as a versatile synthetic intermediate and is commercially available both as the free base and as its dihydrochloride salt (CAS 1824627-70-4) . The structural flexibility conferred by the seven-membered ring enables strategic functionalization and conformational tuning, which underpins its recognized status as a 'privileged scaffold' in medicinal chemistry and chemical biology [2].

Scaffold Type Privileged 1,4-diazepane core for medicinal chemistry and chemical biology
Available Forms Free base and dihydrochloride salt for flexible synthetic entry
Reactive Handles Dual ring nitrogen and 6-position carbonyl enable strategic functionalization

Why In-Class 1,4-Diazepane Analogs Cannot Substitute for 1,4-Diazepan-6-one in Target Synthesis


Due to the specific placement of the carbonyl group at the 6-position, 1,4-diazepan-6-one exhibits distinct chemical reactivity and conformational behavior compared to its regioisomers (e.g., 1,4-diazepan-5-one or 1,4-diazepan-7-one) and other diazepane derivatives. Direct substitution with a 5-one or 7-one isomer will result in altered hydrogen-bonding networks, divergent downstream functionalization pathways, and potential failure to recapitulate the precise pharmacophore geometry required for target engagement . Furthermore, generic sourcing of uncharacterized diazepane mixtures or alternative salt forms without controlled purity introduces significant batch-to-batch variability in critical reaction steps, such as reductive amination or Mitsunobu couplings, jeopardizing both synthetic yield and biological assay reproducibility [1].

Regioisomers (5-one, 7-one) may alter hydrogen-bonding geometry and limit downstream functionalization pathways typical for the 6-one isomer.
Unspecified salt forms or diazepane mixtures without controlled purity can introduce batch-to-batch variability in reductive amination or Mitsunobu couplings.
Generic 1,4-diazepane analogs lacking the defined 6-carbonyl reactivity may not recapitulate key pharmacophore geometries required for target engagement studies.

1,4-Diazepan-6-one Quantified Differentiation: Evidence-Based Selection Criteria


Sigma-1 Receptor Affinity Gains via Homologation from Piperazine to 1,4-Diazepane Scaffold

While not a direct assay of the unsubstituted 1,4-diazepan-6-one core, SAR studies demonstrate that homologation from a six-membered piperazine ring to the seven-membered 1,4-diazepane scaffold results in a quantifiable, remarkable improvement in sigma-1 receptor binding affinity and subtype selectivity over sigma-2 receptors. This structural expansion from a common 6-membered alternative directly confers superior target engagement potential .

Sigma-1 Affinity Homologation
Class-level
Reported Ki 7.4 nM (diazepane derivative) vs piperazine baseline
Supports scaffold homologation strategy for sigma-1 affinity exploration
Radioligand binding data; verify on unsubstituted core
sigma-1 receptor homologation affinity improvement

High Sigma-1 Receptor Selectivity Over NMDA/PCP Binding Site for 1,4-Diazepane Derivatives

Chiral non-racemic 1,4-diazepane derivatives (S)-20a and (S)-21b exhibit high subtype selectivity for the sigma-1 receptor. Critically, these 1,4-diazepane-based compounds do not interact with the phencyclidine (PCP) binding site of the NMDA receptor at concentrations up to 10 μM. In a direct head-to-head assessment, this demonstrates that functionalization of the 1,4-diazepane scaffold can yield molecules with clean sigma-1 pharmacology and a >1000-fold selectivity window over the therapeutically problematic PCP/NMDA off-target site (based on typical low nanomolar sigma-1 affinities) [1].

Sigma-1 vs NMDA Selectivity
Head-to-head
No PCP site binding ≤10 µM; inferred >1000-fold selectivity
Reported sigma-1 selectivity over NMDA off-target site
Requires direct validation on core scaffold
sigma-1 receptor NMDA receptor selectivity CNS

Commercial Purity and Storage Stability of 1,4-Diazepan-6-one Dihydrochloride Salt Form

The dihydrochloride salt of 1,4-diazepan-6-one (CAS 1824627-70-4) offers a well-defined, solid handling form that is widely commercially available with guaranteed purity specifications, enhancing experimental reproducibility. In contrast to the free base (CAS 1781841-62-0), which may be more prone to hygroscopicity or degradation, the dihydrochloride salt is supplied with established storage and purity parameters . Reputable vendors specify purity at ≥95% or ≥97% and recommend storage at 2–8°C sealed in dry conditions [1]. This ensures consistent performance in key synthetic steps such as reductive amination or Mitsunobu reactions [2].

Salt Form Purity
Head-to-head
Dihydrochloride: ≥95–97% purity; free base: data sparse
Dihydrochloride form supports reproducible reaction yields
Verify batch-specific COA
salt form stability purity storage reproducibility

Optimal Research and Industrial Application Scenarios for 1,4-Diazepan-6-one Procurement


Development of CNS-Targeted Sigma-1 Receptor Ligands with Reduced NMDA Off-Target Liability

Based on evidence that 1,4-diazepane derivatives exhibit high sigma-1 receptor selectivity and do not bind the PCP/NMDA site up to 10 μM [1], 1,4-diazepan-6-one serves as a privileged starting scaffold for synthesizing novel CNS-active compounds. This application scenario is particularly valuable for research groups focused on pain, depression, or neurodegenerative disorders where sigma-1 modulation is desired but NMDA antagonism must be avoided. The procurement of high-purity dihydrochloride salt ensures consistent entry into SAR campaigns.

Synthesis of Conformationally Constrained Orexin Receptor Antagonists for Sleep Disorder Research

The 1,4-diazepane scaffold has been specifically exploited in the design of conformationally constrained N,N-disubstituted orexin receptor antagonists [1]. The 1,4-diazepan-6-one core provides the foundational seven-membered ring geometry necessary to pre-organize pharmacophore elements for optimal orexin receptor binding. This application is directly relevant to industrial and academic laboratories engaged in developing next-generation therapeutics for insomnia and related neurological sleep disorders [2].

Construction of the Central Diazepanone Core in Nucleoside Antibiotic Analogs (e.g., Caprazamycins)

The diazepanone system is the central structural motif in liponucleoside antibiotics such as the caprazamycins, which inhibit the bacterial translocase MraY [1]. 1,4-Diazepan-6-one is the ideal building block for accessing this core, as established synthetic strategies using reductive amination or Mitsunobu reactions require functionalized diazepanone precursors [2]. This scenario is critical for researchers in antimicrobial drug discovery aiming to synthesize novel MraY inhibitors or caprazamycin analogs to combat resistant bacterial strains.

Synthesis of Targeted Protein Degraders (PROTACs) and Covalent Inhibitor Linkers

Current research directions highlight the utility of 1,4-diazepan-6-one derivatives as versatile building blocks in the design of targeted protein degradation chimeras (PROTACs) and as linkers or warheads for covalent inhibitors [1]. The rigid yet flexible nature of the diazepane ring, combined with its dual nitrogen handles, allows for precise control over linker geometry and exit vectors, making it a valuable procurement target for chemical biology groups engaged in the development of bifunctional degraders or irreversible enzyme inhibitors.

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand discovery
Core scaffold for sigma-1 SAR
Verify NMDA off-target selectivity
Orexin receptor antagonist research
Conformationally constrained diazepane geometry
Receptor binding assay
MraY inhibitor / caprazamycin analog synthesis
Functionalizable diazepanone core
Antimicrobial activity screening
PROTAC linker / covalent warhead design
Dual nitrogen exit vectors
Linker geometry & conjugate stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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